

# Unveiling the Magnetic Landscape of Platinum Disulfide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Platinum disulfide*

Cat. No.: *B8086138*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Platinum disulfide** ( $\text{PtS}_2$ ), a transition metal dichalcogenide (TMD), has garnered significant attention for its unique electronic and optical properties. While pristine, bulk  $\text{PtS}_2$  is intrinsically a non-magnetic semiconductor, recent research has revealed a rich and tunable magnetic landscape that can be unlocked through various engineering strategies. This technical guide provides an in-depth exploration of the magnetic properties of  $\text{PtS}_2$ , detailing the influence of defects, doping, and strain. It is intended to serve as a comprehensive resource for researchers and professionals interested in leveraging the magnetic characteristics of this versatile material for applications in spintronics, catalysis, and beyond.

## Intrinsic Magnetic Properties of Platinum Disulfide

Pristine, bulk **platinum disulfide** in its most common 1T (octahedral) phase is a diamagnetic or weakly paramagnetic material, exhibiting no long-range magnetic order. This non-magnetic nature is a consequence of its electronic structure, where the electron spins are paired. Platinum itself is a paramagnetic metal, meaning it is weakly attracted to a magnetic field but does not retain any magnetism once the field is removed.<sup>[1]</sup>

## Engineering Magnetism in Platinum Disulfide

The non-magnetic ground state of PtS<sub>2</sub> can be deliberately altered to induce robust and tunable magnetic properties. The primary strategies employed are the introduction of defects, the incorporation of dopant atoms, and the application of mechanical strain.

## Defect-Induced Magnetism

Crystal lattice defects, particularly vacancies, can significantly modify the local electronic structure of PtS<sub>2</sub> and give rise to magnetic moments.

- **Platinum (Pt) Vacancies:** The absence of a platinum atom in the PtS<sub>2</sub> lattice has been shown to be a potent source of induced magnetism. First-principles calculations have predicted that a single Pt vacancy can induce a significant magnetic moment.<sup>[2]</sup> The unpaired electrons in the vicinity of the vacancy are responsible for this emergent magnetism. The magnetic ordering arising from these defects is often localized and its long-range ordering can be influenced by the defect concentration and their spatial distribution.
- **Sulfur (S) Vacancies:** In contrast to Pt vacancies, sulfur vacancies are generally not found to induce a significant magnetic moment in PtS<sub>2</sub>.

The controlled introduction of vacancies, for instance through ion irradiation or during the material synthesis process, can thus be a viable route to engineer magnetic functionalities in PtS<sub>2</sub> thin films.

## Doping-Induced Magnetism

The introduction of foreign atoms, or dopants, into the PtS<sub>2</sub> lattice is a highly effective method for tuning its electronic and magnetic properties.

- **Hole Doping:** The introduction of holes, for example through gating or substitutional doping, can induce a transition from a non-magnetic to a ferromagnetic state in monolayer PtS<sub>2</sub>. This phenomenon is attributed to the so-called Stoner instability, where a high density of states at the Fermi level favors a spin-polarized ground state.
- **Substitutional Doping at the Sulfur Site:** Replacing sulfur atoms with elements from Group 15 of the periodic table, such as nitrogen (N) or phosphorus (P), can introduce spin-polarized states within the bandgap of PtS<sub>2</sub>.

- **Substitutional Doping at the Platinum Site:** The most dramatic effects on the magnetic properties of PtS<sub>2</sub> are observed when platinum atoms are substituted with 3d transition metals. Depending on the specific dopant, a variety of magnetic behaviors can be realized, including ferromagnetism, antiferromagnetism, and half-metallicity. The induced magnetic moments are primarily localized on the dopant atoms.

## Strain Engineering of Magnetism

Applying mechanical strain to two-dimensional materials can alter their interatomic distances and electronic band structure, thereby influencing their magnetic properties. While specific quantitative data for strain-induced magnetism in PtS<sub>2</sub> is still emerging, general trends observed in other 2D materials suggest that:

- **Tensile Strain:** Generally, applying tensile strain can lead to a decrease in the critical temperature (T<sub>c</sub>) at which magnetic ordering disappears.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- **Compressive Strain:** Compressive strain, within the elastic limit, has been shown to increase the T<sub>c</sub> in some 2D magnetic materials.[\[3\]](#)[\[4\]](#)[\[5\]](#)

These findings indicate that strain engineering is a promising avenue for fine-tuning the magnetic characteristics of PtS<sub>2</sub>-based devices.

## Quantitative Data on Magnetic Properties

The following tables summarize the key quantitative data on the magnetic properties of engineered **platinum disulfide**, as reported in theoretical and experimental studies.

Inducement Method	Dopant/Defect	Magnetic Moment ( $\mu\text{B}$ )	Magnetic State	Reference(s)
Defect-Induced	Pt Vacancy	$\sim 4.00$ (in PtSSe)	Ferromagnetic (predicted)	[6]
Doping-Induced				
Substitution at Pt	V	Not specified	Half-metal (predicted)	[7]
Cr	Not specified	Half-metal (predicted)	[7]	
Mn	Up to 3.00	Antiferromagnetic (predicted)	[7]	
Fe	Not specified	Antiferromagnetic (predicted)	[7]	
Co	Not specified	Ferromagnetic Semiconductor (predicted)	[7]	
Substitution at S/Se	P	1.00 (in PtSSe)	Ferromagnetic (predicted)	[6]
As	0.99 (in PtSSe)	Ferromagnetic (predicted)	[6]	
Alkali/Alkaline Earth	Li	1.00 (in PtSSe)	Half-metal (predicted)	[6]
Na	1.00 (in PtSSe)	Half-metal (predicted)	[6]	
Be	2.00 (in PtSSe)	Diluted Magnetic Semiconductor (predicted)	[6]	
Mg	2.00 (in PtSSe)	Diluted Magnetic Semiconductor (predicted)	[6]	

Material System	Predicted Curie Temperature (T <sub>c</sub> ) (K)	Reference(s)
V-doped MoS <sub>2</sub>	~472	[8]
Cr-doped MoS <sub>2</sub>	Not specified	
Mn-doped MoS <sub>2</sub>	Not specified	
Fe-doped MoS <sub>2</sub>	Not specified	
Co-doped MoS <sub>2</sub>	Not specified	

Note: The Curie temperature is the critical temperature above which a material loses its permanent magnetic properties.[9][10][11][12] The data for doped MoS<sub>2</sub> is included as a reference for the expected range of Curie temperatures in similarly structured TMDs.

## Experimental Protocols

The characterization of the magnetic properties of PtS<sub>2</sub> thin films and nanostructures relies on a suite of sensitive experimental techniques.

## Synthesis of Platinum Disulfide Thin Films

High-quality PtS<sub>2</sub> thin films are essential for reliable magnetic measurements. Common synthesis methods include:

- Chemical Vapor Deposition (CVD): This technique involves the reaction of volatile precursors on a substrate at elevated temperatures to grow uniform, large-area films.[13]
- Pulsed Laser Deposition (PLD): A target material is ablated by a high-power laser, and the resulting plasma plume deposits a thin film onto a substrate.[14]
- Thermally Assisted Conversion (TAC): A thin film of platinum is deposited on a substrate and subsequently sulfurized in a controlled atmosphere.[1]

## Vibrating Sample Magnetometry (VSM)

VSM is a widely used technique for characterizing the magnetic properties of materials.[15][16]

**Principle:** A sample is vibrated at a constant frequency in a uniform magnetic field. The resulting change in magnetic flux induces a voltage in a set of pickup coils, which is proportional to the magnetic moment of the sample.

**Experimental Workflow:**

- **Sample Preparation:** A thin film of PtS<sub>2</sub> on a substrate of known dimensions is carefully mounted on the sample holder.
- **Background Subtraction:** A measurement of the empty sample holder and substrate is performed to account for any background magnetic signals.
- **Hysteresis Loop Measurement:** The magnetic field is swept from a large positive value to a large negative value and back, while the magnetic moment of the sample is measured at each field point. This generates a hysteresis loop, from which key parameters like saturation magnetization, remanence, and coercivity can be extracted.
- **Temperature-Dependent Measurements:** The measurement can be repeated at various temperatures to determine the Curie temperature.

## Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is an extremely sensitive technique capable of measuring very small magnetic moments, making it ideal for studying 2D materials.[\[17\]](#)[\[18\]](#)[\[19\]](#)

**Principle:** The SQUID is a superconducting loop containing Josephson junctions. It acts as a highly sensitive magnetic flux-to-voltage converter.

**Experimental Workflow:**

- **Sample Mounting:** The PtS<sub>2</sub> sample is mounted in a sample holder, typically a plastic straw, to minimize background signals.
- **Centering:** The sample is precisely centered within the superconducting pickup coils to ensure accurate measurement.

- **Measurement Sequence:** The sample is moved through the pickup coils, and the SQUID detects the change in magnetic flux. This measurement is repeated at different magnetic fields and temperatures.
- **Data Analysis:** The raw voltage data is converted to magnetic moment. Hysteresis loops and temperature-dependent magnetization curves can be plotted.

## Theoretical Methodology: Density Functional Theory (DFT)

First-principles calculations based on Density Functional Theory (DFT) are a powerful tool for predicting and understanding the magnetic properties of materials like PtS<sub>2</sub>.[\[9\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

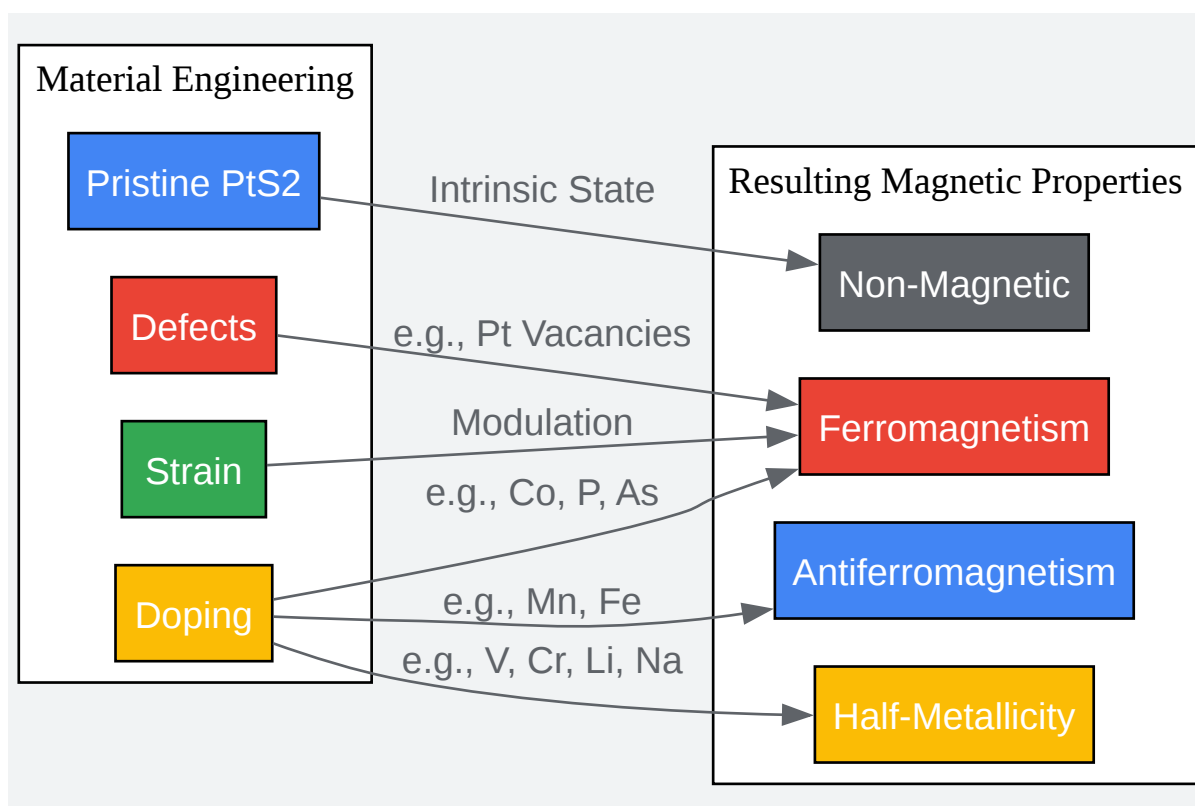
Computational Workflow:

- **Structural Modeling:** A model of the PtS<sub>2</sub> crystal structure (e.g., a monolayer or a supercell with a defect or dopant) is created.
- **Choice of Functional:** An appropriate exchange-correlation functional is selected. For magnetic systems, functionals like the Generalized Gradient Approximation (GGA) with a Hubbard U correction (GGA+U) are often used to better describe electron correlation effects.
- **Spin-Polarized Calculation:** The calculation is performed in a spin-polarized manner, allowing the system to find a magnetic ground state if one is energetically favorable.
- **Property Calculation:** Once the electronic ground state is converged, various magnetic properties can be calculated, including:
  - **Total Magnetic Moment:** The net magnetic moment of the system.
  - **Local Magnetic Moments:** The magnetic moment on individual atoms.
  - **Magnetic Anisotropy Energy (MAE):** The energy difference between different magnetization directions, which determines the preferred magnetic orientation.[\[10\]](#)[\[12\]](#)[\[24\]](#)[\[25\]](#)

- Exchange Coupling Constants: These parameters describe the strength and nature (ferromagnetic or antiferromagnetic) of the magnetic interactions between atoms.
- Curie Temperature Estimation: The exchange coupling constants can be used as input for Monte Carlo simulations or mean-field theory calculations to estimate the Curie temperature.

## Visualizing the Path to Magnetic Platinum Disulfide

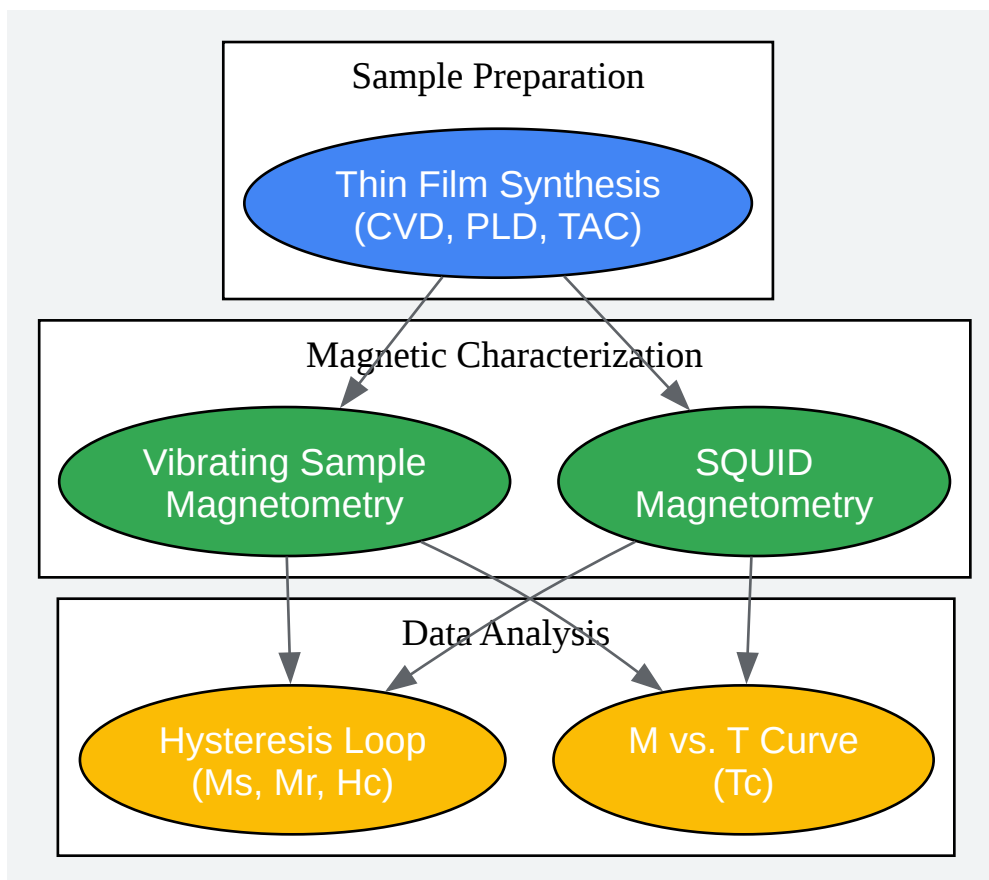
The following diagrams, generated using the DOT language for Graphviz, illustrate the key relationships and workflows described in this guide.



[Click to download full resolution via product page](#)

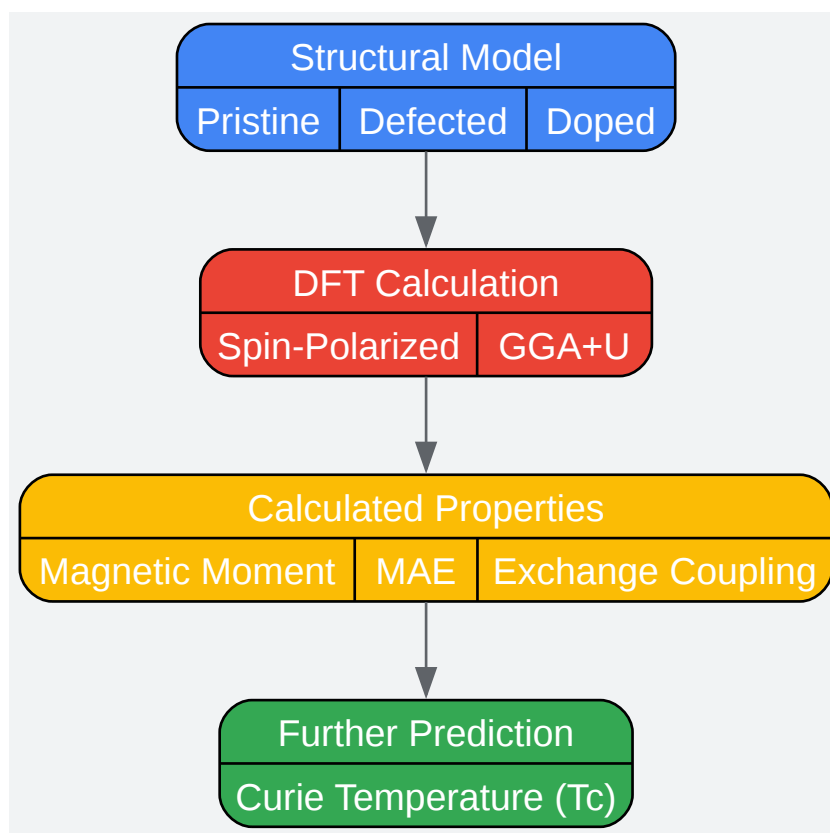
Caption: Engineering pathways to induce various magnetic states in PtS<sub>2</sub>.





[Click to download full resolution via product page](#)

Caption: Workflow for experimental characterization of magnetic PtS<sub>2</sub>.



[Click to download full resolution via product page](#)

Caption: Workflow for theoretical prediction of magnetic properties using DFT.

## Conclusion and Outlook

**Platinum disulfide**, while intrinsically non-magnetic, presents a versatile platform for engineering a wide range of magnetic phenomena. Through the controlled introduction of defects, strategic doping with various elements, and the application of mechanical strain, the magnetic properties of PtS<sub>2</sub> can be tailored for specific applications. The ability to induce ferromagnetism, antiferromagnetism, and half-metallicity opens up exciting possibilities for the development of novel spintronic devices, such as spin valves, magnetic sensors, and data storage elements.

Further research is needed to experimentally validate many of the theoretical predictions and to gain a more precise control over the induced magnetism. In particular, a deeper understanding of the interplay between different engineering strategies, such as combined doping and strain, will be crucial for realizing the full potential of magnetic PtS<sub>2</sub>. The methodologies and data

presented in this guide provide a solid foundation for future explorations into the fascinating magnetic landscape of this promising two-dimensional material.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Platinum/Platinum Sulfide on Sulfur-Doped Carbon Nanosheets with Multiple Interfaces toward High Hydrogen Evolution Activity [mdpi.com]
- 3. The impact of mechanical strain on magnetic and structural properties of 2D materials: A Monte Carlo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arxiv.org [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Synthesis and characterisation of thin-film platinum disulfide and platinum sulfide. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [2302.01803] Defect-induced magnetism in  $\text{TiO}_2$ : An example of quasi 2D magnetic order with perpendicular anisotropy [arxiv.org]
- 11. Lake Shore Platinum Resistance Thermometers - QD UK [qd-uki.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and characterisation of thin-film platinum disulfide and platinum sulfide - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 14. 14.139.238.229:8080 [14.139.238.229:8080]
- 15. azom.com [azom.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.aip.org [pubs.aip.org]

- 18. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 19. SQUID Magnetometer [crf.iitd.ac.in]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. semanticscholar.org [semanticscholar.org]
- 24. Bulk Magnetic Anisotropy Energy — | QuantumATKX-2025.06 Documentation [docs.quantumatk.com]
- 25. Impact of single atomic defects and vacancies on the magnetic anisotropy energy of CoPt thin films - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Magnetic Landscape of Platinum Disulfide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8086138#magnetic-properties-of-platinum-disulfide]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)